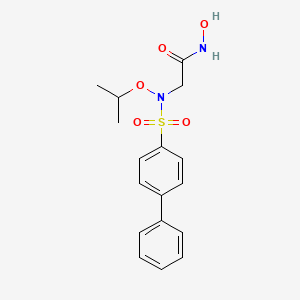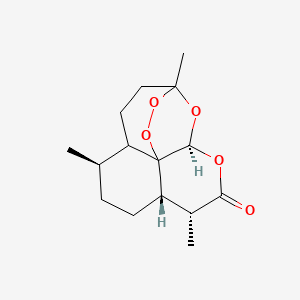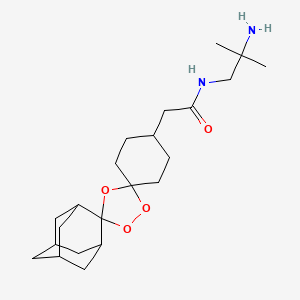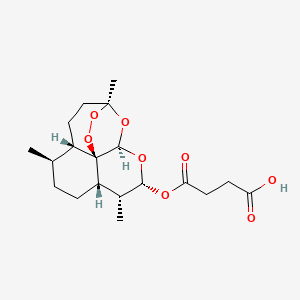
Aviglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
氨基乙氧基乙烯基甘氨酸是一种天然存在的植物生长调节剂,首次于 1973 年获得专利。 它以其竞争性抑制 1-氨基环丙烷-1-羧酸合酶的能力而闻名,该酶负责将 S-腺苷甲硫氨酸转化为 1-氨基环丙烷-1-羧酸,它是植物中乙烯的直接前体 .
准备方法
合成路线和反应条件
氨基乙氧基乙烯基甘氨酸可以通过多种化学途径合成。 一种常见的方法是使甘氨酸与环氧乙烷反应生成 2-氨基乙氧基乙酸,然后通过一系列涉及乙烯化和随后纯化步骤的化学反应将其转化为氨基乙氧基乙烯基甘氨酸 .
工业生产方法
氨基乙氧基乙烯基甘氨酸的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程可能包括使用催化剂、控制温度和压力条件以有效地促进反应 .
化学反应分析
反应类型
氨基乙氧基乙烯基甘氨酸会经历各种化学反应,包括:
氧化: 它可以在特定条件下被氧化形成相应的氧化物。
还原: 还原反应可以将其转化为更简单的胺。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及各种催化剂以促进取代反应。 这些条件通常涉及控制温度和 pH 水平以确保所需的反应路径 .
主要产品
从这些反应中形成的主要产物取决于所使用的特定反应条件和试剂。 例如,氧化可能会生成氧化物,而取代反应可以产生各种取代衍生物 .
科学研究应用
氨基乙氧基乙烯基甘氨酸具有广泛的科学研究应用:
化学: 它用作各种化学合成过程中的试剂。
生物学: 它用于与植物生理学和生长调节相关的研究。
医学: 目前正在进行研究以探索其潜在的治疗应用。
作用机制
氨基乙氧基乙烯基甘氨酸通过抑制 1-氨基环丙烷-1-羧酸合酶发挥作用,该酶对于植物中的乙烯生物合成至关重要。通过阻断这种酶,氨基乙氧基乙烯基甘氨酸有效地减少了乙烯的产生,从而延缓了果实的成熟和衰老。 所涉及的分子靶标包括酶的活性位点,氨基乙氧基乙烯基甘氨酸在那里竞争性结合 .
相似化合物的比较
类似化合物
根瘤菌毒素: 另一种乙烯生物合成抑制剂。
氨基氧乙酸: 以其对氨基转移酶的广泛抑制谱而闻名.
独特性
氨基乙氧基乙烯基甘氨酸的独特之处在于其作为 1-氨基环丙烷-1-羧酸合酶的竞争性抑制剂的特定作用方式。 这种特异性使其在调节植物中乙烯的产生方面特别有效,这在其他类似化合物中并不那么明显 .
属性
CAS 编号 |
49669-74-1 |
|---|---|
分子式 |
C6H12N2O3 |
分子量 |
160.17 g/mol |
IUPAC 名称 |
(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid |
InChI |
InChI=1S/C6H12N2O3/c7-2-4-11-3-1-5(8)6(9)10/h1,3,5H,2,4,7-8H2,(H,9,10)/b3-1+ |
InChI 键 |
USGUVNUTPWXWBA-HNQUOIGGSA-N |
SMILES |
C(COC=CC(C(=O)O)N)N |
手性 SMILES |
C(CO/C=C/C(C(=O)O)N)N |
规范 SMILES |
C(COC=CC(C(=O)O)N)N |
外观 |
Solid powder |
Key on ui other cas no. |
49669-74-1 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
55720-26-8 (hydrochloride) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Aviglycine; NSC 234613; NSC-234613; NSC234613; Antibiotic Ro 20-4468/001; Ro 4468; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Aviglycine, also known as [(S)-trans-2-amino-4-(2 aminoethoxy)-3-butenoic acid hydrochloride], is a known inhibitor of ethylene biosynthesis. [, ] Ethylene is a plant hormone involved in various physiological processes, including fruit ripening and senescence, as well as natural flowering in certain species like pineapple. [, ] this compound disrupts ethylene production, thereby influencing these ethylene-regulated processes.
A: this compound is primarily used to control natural flowering (also known as precocious flowering) in pineapple cultivation. [, ] Uncontrolled flowering disrupts harvest schedules and reduces marketable fruit yield. this compound application, particularly in cultivars like 'Tainon 17' and 'MD-2', has proven effective in delaying or inhibiting this natural flowering process. [, ]
A: Research indicates that both the timing and concentration of this compound application are crucial for its effectiveness. [, ] For instance, in 'Tainon 17' pineapple, four to five applications of 500 mg/L this compound at 10-15 day intervals effectively delayed flowering. [] Similarly, in 'MD-2' pineapple, weekly sprays of 100 mg/L significantly reduced natural induction compared to biweekly sprays or lower concentrations. [] Importantly, initiating this compound treatment after the onset of natural induction can lead to fruit deformity and significant losses. []
A: While pineapple flowering control is a primary application, studies suggest this compound might have other uses. For example, in apple orchards, this compound effectively reduced pre-harvest fruit drop and delayed fruit maturity in cultivars like 'Hi Early Delicious' and 'Law Rome Beauty'. [] Furthermore, research indicates its potential to mitigate chlorotic foliar injury caused by the black pecan aphid in pecan trees. []
A: While this compound demonstrates potential in regulating plant physiological processes, certain limitations exist. One study on alligatorweed revealed that while this compound reduced stem fragmentation after herbicide application, it also antagonized the herbicide's efficacy and increased belowground biomass. [] This highlights the need for careful consideration of dosage and potential antagonistic effects when integrating this compound with other agricultural chemicals.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















